Cedeodarin
Description
Historical Context of Natural Product Research and Flavonoids
The systematic study of natural products began in the early 19th century, marking the dawn of organic chemistry. researchgate.net Initially, chemists focused on isolating and identifying the active principles from medicinal plants, leading to the discovery of foundational compounds like morphine and quinine. This era was characterized by the development of extraction and purification techniques that laid the groundwork for future discoveries.
Flavonoids, a diverse group of polyphenolic compounds, were first identified in the 1930s by Hungarian scientist Dr. Albert Szent-Györgyi, who initially termed them "Vitamin P". eurekaselect.com This discovery opened a new chapter in natural product research, revealing a class of compounds with widespread distribution in the plant kingdom. researchgate.net Early research focused on their role as plant pigments and their antioxidant properties. Over the decades, the field has evolved, with sophisticated analytical techniques enabling the identification of thousands of flavonoid structures and a deeper understanding of their biosynthesis and ecological roles. amazonaws.com
Discovery and Isolation of Cedeodarin: A Research Perspective
The investigation into the chemical constituents of Cedrus deodara wood led to the discovery of its rich flavonoid content. Initial studies in the mid-20th century began to unveil the unique chemical profile of this Himalayan tree.
A pivotal moment in the study of this species was the work of D. Adinarayana and T.R. Seshadri in 1965, who isolated a new dihydroflavonol from the stem bark of Cedrus deodara. They named this compound deodarin , and through chemical degradation and spectroscopic analysis, they proposed its structure as 3′,4′,5,6-tetrahydroxy-8-methyl dihydroflavonol.
Later, in 1980, P.K. Agrawal and his colleagues revisited the dihydroflavonols of Cedrus deodara. amazonaws.com Through more advanced spectroscopic methods, particularly ¹³C-NMR, they confirmed the structures of several compounds from the cedar wood. Their work established the structure of This compound as 6-methyltaxifolin. amazonaws.com The isolation process typically involves the extraction of the plant material (wood or bark) with solvents like chloroform (B151607), followed by chromatographic techniques such as column chromatography over silica (B1680970) gel to separate the individual compounds. researchgate.netresearchgate.net The final structure is then elucidated using a combination of spectroscopic data, including UV, IR, NMR (¹H and ¹³C), and mass spectrometry.
Primary Botanical Sources: Cedrus deodara and Other Genera
The primary and most well-documented botanical source of this compound is Cedrus deodara (Roxb.) G. Don, commonly known as the Himalayan Cedar. researchgate.netresearchgate.net This majestic coniferous tree is native to the Western Himalayas. researchgate.net this compound is found in various parts of the tree, including the wood and bark, alongside other related flavonoids. amazonaws.comnih.gov
Recent phytochemical analyses have tentatively identified "deodarin or this compound" in another species within the same genus, Cedrus brevifolia (Cyprus Cedar). nih.govnih.gov This finding suggests that the compound may be present in other members of the Cedrus genus, although further research is needed for definitive confirmation and quantification across different species.
| Botanical Source | Family | Part of Plant |
| Cedrus deodara | Pinaceae | Wood, Bark |
| Cedrus brevifolia | Pinaceae | Needles, Twigs, Branches, Bark |
Ethnobotanical Significance of Source Plants in Traditional Systems
Cedrus deodara, known as "Devadaru" in Sanskrit, which translates to "wood of the gods," holds a revered place in traditional systems of medicine, particularly Ayurveda. amazonaws.comamrita.edu Various parts of the tree have been used for centuries to treat a wide range of ailments. The wood and bark, which are the sources of this compound, are traditionally used for their anti-inflammatory, antiseptic, and astringent properties. researchgate.netamazonaws.com
In Ayurvedic practices, preparations from Cedrus deodara are used to manage conditions such as arthritis, skin diseases, ulcers, fever, and infections. researchgate.netmdpi.comijsr.net The use of the wood to treat inflammation and joint disorders is particularly noteworthy, as these are areas where the anti-inflammatory and antioxidant properties of flavonoids could be playing a significant role. amazonaws.comamrita.edu While traditional systems did not identify the specific compound this compound, the long-standing use of its botanical source for conditions that are now being investigated with modern scientific methods highlights the importance of ethnobotanical knowledge as a guide for natural product discovery.
| Traditional Use of Cedrus deodara | Ailment/Condition Treated |
| Anti-inflammatory | Arthritis, Rheumatism, Joint Pain |
| Antimicrobial/Antiseptic | Skin diseases, Wounds, Ulcers, Infections |
| Astringent | Diarrhea, Dysentery |
| Antipyretic | Fever |
| Diuretic | Urinary disorders |
Significance of Dihydroflavonols in Contemporary Chemical Biology
Dihydroflavonols, also known as flavanonols, are a subclass of flavonoids that serve as crucial intermediates in the biosynthesis of other important flavonoids, such as flavonols and anthocyanins. Their chemical structure is characterized by a C6-C3-C6 skeleton with a hydroxyl group at position 3 of the C ring.
In contemporary chemical biology, dihydroflavonols are of significant interest due to their broad spectrum of biological activities. These include potent antioxidant, anti-inflammatory, and antiproliferative effects. As antioxidants, they can neutralize harmful free radicals, which are implicated in a variety of chronic diseases. Their anti-inflammatory properties are often linked to their ability to modulate cellular signaling pathways involved in the inflammatory response. nih.gov The potential for these compounds to influence cell growth and proliferation has also made them a subject of investigation in cancer research. researchgate.net
Overview of Current Research Landscape and Future Directions for this compound
Current research on this compound is still in its early stages, with most studies focusing on the phytochemical analysis of Cedrus deodara extracts rather than the isolated compound itself. These studies consistently identify this compound as a constituent of the flavonoid-rich fractions of the plant. researchgate.netresearchgate.net
The primary biological activity associated with extracts containing this compound is antioxidant activity. Various in vitro assays have demonstrated the free-radical scavenging capabilities of these extracts. researchgate.net While these findings are promising, there is a clear need for further research to evaluate the specific antioxidant potential of purified this compound.
Some studies on fractions rich in taxifolin (B1681242) (a closely related dihydroflavonol) and its derivatives from Cedrus deodara have shown cytotoxic effects against human cancer cell lines, suggesting a potential antiproliferative role. researchgate.net However, research focused specifically on the bioactivity of isolated this compound is limited.
Future research directions for this compound should prioritize the following:
Isolation and Bioactivity Screening: Larger-scale isolation of pure this compound is necessary to conduct comprehensive in vitro and in vivo studies on its specific biological activities, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
Mechanism of Action Studies: Once a significant biological activity is confirmed, further research should focus on elucidating the underlying molecular mechanisms.
Comparative Studies: It would be valuable to compare the bioactivity of this compound with other closely related dihydroflavonols, such as taxifolin, to understand how the 6-methyl substitution influences its properties.
Synthesis: The development of a synthetic route to this compound could provide a more accessible source of the compound for research purposes and allow for the creation of analogues with potentially enhanced activity.
By focusing on these areas, the scientific community can build upon the foundational knowledge of this interesting natural product and fully explore its potential.
Structure
2D Structure
Properties
CAS No. |
31076-39-8 |
|---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1 |
InChI Key |
FDRYLJGFQYHFHZ-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Isolation and Purification Methodologies for Cedeodarin in Research
Comprehensive Extraction Strategies from Botanical Matrices
Cedeodarin is primarily extracted from Cedrus deodara using solvent-based methods. The choice of plant part and solvent significantly impacts the yield and purity of the extracted compound.
Solvent-Based Extraction Approaches and Optimization
Solvent extraction is a fundamental step in obtaining this compound from plant materials. Different solvent-based techniques are employed, each with its own advantages and considerations. nih.gov
Cold maceration is a technique where coarsely powdered plant material is soaked in a solvent at room temperature or low temperatures without heating. wisdomlib.orgwisdomlib.org This method is widely used, particularly for aqueous extractions, and is suitable for extracting heat-sensitive compounds, helping to preserve their integrity. wisdomlib.org For example, 250 g of coarse C. deodara powder can be macerated in distilled water for 72 hours, followed by filtration and concentration under reduced pressure. This allows soluble compounds to dissolve over time. wisdomlib.org
Soxhlet extraction is an advanced technique that allows for continuous extraction of solid material using a solvent. chemistnotes.comepa.gov The process involves repeatedly circulating the same solvent through the plant material, which is typically placed in a thimble-shaped filter paper within the Soxhlet apparatus. chemistnotes.comepa.gov The solvent is heated in a flask, its vapors rise to a condenser, and the condensed solvent drips onto the plant material, dissolving soluble compounds. chemistnotes.com When the solvent level in the chamber exceeds the siphon's height, the solvent containing the extract siphons back into the flask, concentrating the extracted material. chemistnotes.com This method ensures intimate contact between the sample matrix and the solvent and is efficient for extracting nonvolatile and semivolatile organic compounds. epa.gov Soxhlet extraction has been used for extracting terpenoids and flavonoids, including this compound, from C. deodara. A study used 500 g of powdered material extracted in a Soxhlet apparatus for 32 cycles. Another example involved extracting 10g of Cedrus deodara powder using a Soxhlet apparatus with 98.22% Methanol (B129727) for 16 hours. tsijournals.com Successive extraction with different solvents like benzene (B151609), chloroform (B151607), ethyl acetate, and methanol using a Soxhlet apparatus for 10-15 hours for each solvent has also been reported for C. deodara leaves. nih.govijmr.org.in
Methanol, particularly 80% methanol, is considered effective for flavonoid extraction due to its polar nature. A common protocol involves powdering dried C. deodara branches (e.g., 1,000 g) and macerating them in 80% methanol in multiple cycles (e.g., three 72-hour cycles). nih.gov The resulting extract is then concentrated and lyophilized to obtain a crude extract. nih.gov This method aims to maximize flavonoid recovery. Other polar solvents and their mixtures are also used in extraction strategies. For instance, methanol-chloroform mixtures have been employed. scispace.com Ethanol (B145695) is also a preferred solvent for flavonoid solubility. Hot decoction with 90% methanol has been used to extract flavonoids from C. deodara heartwood. ekb.eg
Impact of Plant Part and Preparation on Extract Composition
The specific part of the Cedrus deodara plant used for extraction significantly influences the composition of the resulting extract, including the presence and concentration of this compound. nih.govekb.egasianpubs.orgijpsr.com Studies have utilized various parts such as herbs, wood/stem bark, branches, leaves, and heartwood for extraction. nih.govnih.govscispace.comekb.egasianpubs.orgijpsr.comresearchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.netmedwinpublishers.comsci-hub.se
Different plant parts contain varying profiles of phytochemicals. For example, this compound has been isolated from cedar wood and heartwood. nih.govekb.egasianpubs.orgijpsr.comresearchgate.netmedwinpublishers.com The preparation of the plant material, such as drying and powdering, also plays a role in the efficiency of extraction. nih.govmedwinpublishers.com The particle size of the powdered material can affect the surface area available for solvent interaction during extraction.
The choice of solvent is often tailored to the plant part being extracted to optimize the yield of specific compounds like this compound, which is a flavonoid. scispace.comekb.eg For instance, methanol and ethanol are frequently preferred solvents for flavonoid extraction.
Here is a summary of extraction parameters from research:
| Parameter | Cold Maceration | Soxhlet | Methanol Maceration | Hot Decoction (Methanol) |
| Plant Part | Herbs, Powder | Wood/Stem bark, Powder, Leaves | Branches, Powder | Heartwood Powder |
| Solvent | Distilled water | Ethanol, Ethyl acetate, Petroleum ether, Chloroform, Methanol | 80% Methanol | 90% Methanol |
| Extraction Time | 72 hours | 10-15 hours (per solvent), 32 cycles, 16 hours | 72 hours/cycle × 3 cycles | 1 hour |
| Sample Amount | 250 g | 500 g, 10 g, 400 g | 1000 g | 1 g |
| Crude Extract Yield | Not reported | Not quantified, 13-14 g (from 250g powder) | 137 g (crude extract) | Not specified for this compound, Total flavonoids determined |
Advanced Chromatographic Purification Techniques
Following extraction, chromatographic techniques are essential for the purification and isolation of this compound from the complex mixture of compounds present in the crude extract. nih.gov Column chromatography is a widely used method for this purpose. nih.gov this compound has been isolated using silica (B1680970) gel or cellulose (B213188) column chromatography. This technique separates compounds based on their polarity and interaction with the stationary phase. nih.gov Eluents, such as methanol-chloroform gradients, are used to selectively wash compounds through the column. For example, ether extracts of C. deodara stem bark have been subjected to column chromatography, leading to the isolation of this compound as pale yellow needles.
High-Performance Liquid Chromatography (HPLC) is another advanced chromatographic technique employed for the analysis and standardization of plant extracts containing this compound. nih.govresearchgate.net Reverse-phase HPLC with a C18 column and UV detection at a specific wavelength (e.g., 254 nm) has been used for standardizing effective fractions of C. deodara extract. nih.gov HPLC is also used for the simultaneous determination of active constituents in C. deodara extracts. researchgate.net
Crystallization can be used as a final step to further refine and purify this compound, yielding crystalline solid. Crystallization from mixtures like acetone-benzene has been reported for the purification of this compound.
Column Chromatography Applications (Silica Gel, Cellulose, Sephadex LH-20)
Column chromatography is a widely used technique for the purification of this compound, leveraging different stationary phases to separate compounds based on their polarity or size.
Silica Gel Chromatography: Silica gel, a porous form of silicon dioxide with a high surface area, is commonly used as a stationary phase in column chromatography for separating compounds based on polarity hawach.comlabbox.eu. Ether extracts of C. deodara stem bark have been subjected to silica gel column chromatography, leading to the isolation of this compound as pale yellow needles. Eluents such as methanol-chloroform gradients are utilized in this process, separating compounds based on their differential affinities for the polar silica gel stationary phase and the mobile phase.
Cellulose Chromatography: Cellulose, a linear polysaccharide composed of glucose residues, also serves as a stationary phase in column chromatography sigmaaldrich.com. Like silica gel, cellulose chromatography has been employed in the isolation of this compound from C. deodara extracts . This method separates compounds based on principles that can include adsorption and partition mechanisms, depending on the specific type of cellulose used and the solvent system. While specific details on this compound purification using only cellulose are less extensively documented in the provided context compared to silica gel or Sephadex LH-20, cellulose-based chromatography is a known technique for flavonoid separation amsbio.comregistech.com.
Sephadex LH-20 Chromatography: Sephadex LH-20 is a lipophilic dextran-based gel designed for molecular sizing and reversed-phase chromatography of natural products, including steroids, terpenoids, lipids, and low molecular weight peptides scientificlabs.comcytivalifesciences.comfishersci.at. It is prepared from cross-linked Sephadex G-25 beads that have been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics scientificlabs.com. Sephadex LH-20 is stable in most aqueous and polar organic solvents scientificlabs.comsigmaaldrich.com. This dual nature allows for separation based on both size exclusion and partition mechanisms depending on the solvent system used cytivalifesciences.com. While the provided text mentions Sephadex LH-20 in the context of flavonoid purification from Cedrus deodara and other plant extracts, its specific application details for isolating this compound are not explicitly detailed researchgate.netresearchgate.net. However, its utility in separating closely related molecular species and natural products suggests its potential in refining fractions containing this compound scientificlabs.comcytivalifesciences.com.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of compounds on a larger scale than analytical HPLC evotec.comnih.gov. It offers high resolution and efficiency, making it suitable for obtaining highly pure this compound. The provided information indicates that preparative HPLC, specifically using an RP 18 stationary phase with a water and methanol gradient, has been utilized in the purification of C-methyl flavonoids, a class that includes this compound i.moscow.
A reported preparative HPLC method for C-methyl flavonoids involved a gradient elution starting with 75% water (Mobile Phase A) and 25% methanol (Mobile Phase B), transitioning to 10% water and 90% methanol over 60 minutes i.moscow. A flow rate of 80 mL/min was used with a sample amount of 2.84 g on an RP 18, 40-60µ stationary phase i.moscow. This demonstrates the application of preparative HPLC for enriching and isolating this compound or related compounds from complex mixtures.
Other Refinement Strategies for this compound Enrichment
Beyond column chromatography and preparative HPLC, other strategies can be employed for the refinement and enrichment of this compound. Crystallization is one such method mentioned in the context of purifying this compound. Crystallization from acetone-benzene mixtures has been reported to yield purified this compound. This technique relies on the differential solubility of compounds in a solvent system, allowing the target compound to crystallize out while impurities remain in solution.
Biosynthetic Pathways and Chemodiversity of Cedeodarin
Elucidation of the Biosynthetic Route of Cedeodarin (6-Methyldihydroquercetin)
The formation of this compound, a methylated derivative of the common dihydroflavonol Taxifolin (B1681242) (dihydroquercetin), is hypothesized to occur through a series of enzymatic steps building upon the core flavonoid biosynthetic pathway.
Flavonoids are synthesized via the phenylpropanoid pathway, which originates from the aromatic amino acid phenylalanine. frontiersin.orgscispace.comijpsr.com Key enzymes in the initial steps of this pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which convert phenylalanine into 4-coumaroyl-CoA. scispace.comnih.gov Chalcone (B49325) synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcones, which are subsequently isomerized to flavanones by chalcone isomerase (CHI). scispace.comnih.gov Dihydroflavonols, such as Taxifolin, are formed from flavanones through the action of flavanone (B1672756) 3-hydroxylase (F3H), and further hydroxylation by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) leads to the production of other dihydroflavonols like Dihydromyricetin. nih.gov
This compound is characterized by a methyl group at the C-6 position of the dihydroquercetin (Taxifolin) core structure. researchgate.nettaylorandfrancis.comoup.comacs.orgnih.govnih.govresearchgate.netnih.govwikipedia.orgescholarship.orgnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govsci-hub.seencyclopedia.pub The introduction of methyl groups into flavonoid structures is catalyzed by methyltransferase enzymes, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com While O-methylation (methylation of hydroxyl groups) is a common modification catalyzed by O-methyltransferases (OMTs), this compound's structure indicates a C-methylation event, where a methyl group is directly attached to a carbon atom on the A ring. researchgate.net Plant C-methyltransferases (CMTs) are known to exist and are responsible for such modifications. nih.govresearchgate.netnih.govresearchgate.netnih.gov Although the general mechanisms of flavonoid biosynthesis and methylation are established, the specific C-methyltransferase enzyme responsible for catalyzing the methylation of Taxifolin at the C-6 position to form this compound in Cedrus deodara has not been explicitly identified and characterized in the provided literature. The presence of 6-C methylated dihydroflavonols in Cedrus deodara has been reported, suggesting the activity of such an enzyme within this species. researchgate.net
Precursor analysis and metabolic labeling studies are valuable techniques for elucidating the steps and intermediates in biosynthetic pathways. By feeding isotopically labeled potential precursor molecules to plant tissues or enzyme preparations and tracking the incorporation of the label into the final product, researchers can gain insights into the sequence of reactions. While these methods have been applied to study flavonoid biosynthesis in various plant systems, specific details on precursor analysis or metabolic labeling studies specifically aimed at unraveling the biosynthetic route of this compound in Cedrus deodara were not found in the examined literature.
Genetic and genomic approaches, such as transcriptome sequencing, comparative genomics, and co-expression analysis, are powerful tools for identifying candidate genes involved in plant secondary metabolism. By comparing gene expression profiles in different tissues or under various conditions, or by identifying genes with correlated expression patterns, researchers can pinpoint genes potentially encoding biosynthetic enzymes. These approaches have been successfully used to identify genes in general flavonoid biosynthesis and O-methylation pathways in various plants. nih.govmdpi.com However, specific studies employing genetic or genomic methods to identify the gene(s) encoding the putative C-methyltransferase responsible for the formation of this compound in Cedrus deodara were not detailed in the provided search results. Research on the genetic diversity of Cedrus deodara exists, which could potentially support future investigations into the genetic basis of its specialized metabolite biosynthesis. scispace.com
Phytochemical Context and Co-occurring Flavonoids and Terpenoids in Source Plants
Cedrus deodara is characterized by a rich and diverse phytochemical composition, with this compound being one among many bioactive compounds. nih.govresearchgate.netmdpi.comresearchgate.nettaylorandfrancis.comoup.comfrontiersin.orgnih.govacs.orgnih.govnih.govnih.govresearchgate.netnih.govwikipedia.orgescholarship.orgresearchgate.netnih.gov The co-occurrence of various classes of compounds highlights the interconnectedness of different metabolic pathways within the plant.
This compound is structurally closely related to Taxifolin (dihydroquercetin), differing by the presence of a methyl group at the C-6 position. researchgate.nettaylorandfrancis.comoup.comacs.orgnih.govnih.govresearchgate.netnih.govwikipedia.orgescholarship.orgnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govsci-hub.seencyclopedia.pub This structural relationship suggests that Taxifolin likely serves as a direct precursor in the biosynthesis of this compound. Cedrus deodara is known to contain significant amounts of Taxifolin, particularly in its bark. nih.gov Other dihydroflavonols found in the plant include Dihydromyricetin and Cedrin (6-methyldihydromyricetin). mdpi.comresearchgate.nettaylorandfrancis.comoup.comacs.orgnih.govresearchgate.netescholarship.orgresearchgate.netnih.govresearchgate.net The presence of both this compound and Cedrin, which are 6-methylated derivatives of Taxifolin and Dihydromyricetin respectively, indicates a capacity for C-methylation at the 6-position of different dihydroflavonol substrates in Cedrus deodara.
Ecological and Evolutionary Perspectives on this compound Production
The production of secondary metabolites like this compound and other flavonoids and terpenoids in Cedrus deodara is deeply intertwined with its ecological interactions and evolutionary history. Conifers, as a group, utilize secondary metabolites as crucial components of their defense mechanisms against pathogens and herbivores. nih.gov These compounds can deter feeding, inhibit microbial growth, or signal distress. Flavonoids, for instance, are known to protect plants from oxidative damage, which can be a result of environmental stress or pathogen attack. tandfonline.com
The evolutionary history of the Himalayan region, where C. deodara is native, has played a role in shaping the biodiversity of its flora. researchgate.net The varied climatic conditions and ecological pressures across the Himalayas likely contributed to the diversification of metabolic pathways and the evolution of a wide array of secondary metabolites, including the diverse phytochemical profile observed in C. deodara. researchgate.net
From an ecological standpoint, Cedrus deodara serves as a keystone species in its native habitat, providing essential ecosystem services such as supporting wildlife through its cones and offering shelter with its dense foliage. thegoodscentscompany.comfrontiersin.org Its extensive root system also contributes to soil stability in mountainous terrain. frontiersin.org The production of compounds like this compound is part of the plant's biological machinery that allows it to thrive in this specific ecological niche, contributing to its survival and the stability of the ecosystem it inhabits.
Further research is needed to fully elucidate the specific ecological functions and evolutionary drivers behind this compound production in Cedrus deodara. Understanding these aspects can provide valuable insights into plant-environment interactions and the functional significance of specialized metabolites in natural ecosystems.
Molecular and Cellular Mechanisms of Action of Cedeodarin
Modulation of Intracellular Signaling Pathways
The biological effects of Cedeodarin are intricately linked to its ability to modulate key intracellular signaling cascades that govern fundamental cellular processes.
Impact on PI3K/AKT Signaling Cascade
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism nih.govqiagen.comfrontiersin.orgwikipedia.orgwikipathways.org. Dysregulation of this pathway is implicated in various diseases, notably cancer qiagen.comfrontiersin.orgwikipathways.org. While direct studies explicitly detailing this compound's impact on core PI3K/AKT components are limited in the available literature, related research provides insights into potential mechanisms.
In silico studies investigating natural compounds for their potential to target the insulin (B600854) signaling pathway, which is closely linked to PI3K/AKT, have shown that this compound exhibits notable docking interactions with the insulin receptor (IR) and protein tyrosine phosphatase 1-beta (PTP1β) rhhz.net. These proteins play roles in glucose metabolism and can influence pathways that interact with PI3K/AKT researchgate.netrhhz.netnih.gov. Furthermore, studies on polyphenols, the class of compounds to which this compound belongs, indicate that their modulation of the Nrf2 signaling pathway, a key antioxidant pathway, can be contingent upon the activation of the PI3K/Akt pathway mdpi.com. Antioxidant compounds, in general, have been shown to influence PI3K/AKT signaling, either by modulating reactive oxygen species (ROS) levels or by directly affecting signaling molecules researchgate.net. Extracts from Cedrus deodara, containing this compound and other flavonoids, have also been reported to influence pathways including PI3K/AKT researchgate.netencyclopedia.pubnih.govfrontiersin.org. These findings suggest that this compound may indirectly influence the PI3K/AKT cascade through its interactions with related proteins and its antioxidant activity.
Regulation of NF-κB Pathway Components
The nuclear factor-kappa B (NF-κB) pathway is a central mediator of immune and inflammatory responses, and its activity is tightly controlled at multiple levels wikipedia.orgwikipathways.orgnih.govgenome.jpnih.gov. Aberrant NF-κB activation is associated with various inflammatory diseases and cancers nih.gov. Research suggests that this compound can modulate components of this crucial pathway.
Studies have indicated that this compound, as part of a mixture, can inhibit NF-κB expression in HL-60 cells tandfonline.com. Additionally, this compound is reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes researchgate.netwikipedia.org. This aligns with the known anti-inflammatory properties of certain flavonoids. Further supporting this, related flavonoids, such as dihydromyricetin, have been shown to exert anti-inflammatory effects by inhibiting both NF-κB and MAPK signaling pathways cenmed.com. Extracts derived from Cedrus deodara, the source of this compound, have also been demonstrated to influence NF-κB activation encyclopedia.pubnih.gov. These findings collectively suggest that this compound plays a role in regulating the NF-κB pathway, contributing to its observed immunomodulatory and anti-inflammatory effects.
Interference with Receptor Tyrosine Kinase Activity (e.g., c-MET, EGFR, VEGFR-2)
Receptor tyrosine kinases (RTKs), including c-MET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), are key players in cellular processes such as growth, proliferation, survival, and angiogenesis nih.govcenmed.comglpbio.comnih.gov. Their dysregulation is frequently observed in various cancers, making them important therapeutic targets nih.govglpbio.com.
In silico investigations have identified this compound as a potential polypharmacological inhibitor targeting c-MET, EGFR, and VEGFR-2 cenmed.comglpbio.comnih.gov. Computational approaches, including structure-based pharmacophore mapping and virtual screening, demonstrated favorable interactions between this compound and the kinase catalytic domains of these three RTKs cenmed.comglpbio.com. The reported interaction energies from these studies were -42.35 kcal/mol for c-MET, -49.32 kcal/mol for EGFR, and -44.83 kcal/mol for VEGFR-2 cenmed.comglpbio.com. These in silico findings suggest that this compound possesses the structural characteristics to potentially interfere with the activity of these important receptor tyrosine kinases.
Influence on Oxidative Stress Responses and Antioxidant Systems
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them with antioxidants, is implicated in the pathogenesis of numerous diseases mdpi.com. Antioxidant systems, comprising both enzymatic and non-enzymatic components, are crucial for maintaining cellular redox homeostasis mdpi.com. This compound is known to exert significant effects through its antioxidant activity researchgate.netwikipedia.org.
A primary mechanism by which this compound and extracts containing it exert antioxidant effects is through the scavenging of free radicals researchgate.netencyclopedia.pubwikipedia.orgresearchgate.net. Studies utilizing assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay have demonstrated the potent free radical scavenging activity of Cedrus deodara extracts, which contain this compound encyclopedia.pubnih.govresearchgate.net. This direct scavenging ability helps to neutralize harmful free radicals, thereby reducing oxidative damage to cellular components.
Antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase, play a vital role in the cellular defense against oxidative stress by converting ROS into less harmful molecules researchgate.net. Flavonoids, as a class of compounds, are known for their ability to inhibit various enzymes, including oxidative enzymes researchgate.net.
Target Identification and Validation Studies
Target identification and validation are critical steps in drug discovery, aiming to pinpoint the specific molecules within the body that a compound interacts with and confirming the biological relevance of these interactions. pelagobio.comdiscoverx.com Research on this compound has employed both computational and experimental approaches to identify its potential targets. researchgate.netnih.govnih.govpeerj.comresearchgate.netresearchgate.net
Computational methods, such as molecular docking, pharmacophore mapping, and virtual screening, play a significant role in predicting potential drug-target interactions and identifying lead compounds. peerj.commdpi.commdpi.com These in silico techniques analyze the structural characteristics of a compound and its potential binding affinity to various biological targets. peerj.commdpi.commdpi.com
Studies utilizing these approaches have suggested this compound as a potential inhibitor against several targets, including receptor tyrosine kinases (RTKs) like c-MET, EGFR, and VEGFR-2, which are implicated in tumor development and progression. nih.govresearchgate.net Molecular docking studies have shown favorable interaction energies between this compound and these RTKs, suggesting stable binding. nih.govresearchgate.net
Furthermore, computational studies have explored this compound's potential interactions with targets related to metabolic disorders, such as the insulin receptor (IR), protein tyrosine phosphatase 1-beta (PTP1β), and aldose reductase (AR). nih.govchemfaces.com Molecular docking results indicated promising interactions with these receptors, particularly AR. nih.govchemfaces.com Pharmacophore models developed from these studies have highlighted key features, such as hydrogen bond donors, required for interaction with these targets. nih.govchemfaces.com
Data from computational studies:
| Target | Interaction Energy (kcal/mol) | Key Interactions |
| c-MET | -42.35 | Stable key interactions with catalytic domain residues |
| EGFR | -49.32 | Stable key interactions with catalytic domain residues |
| VEGFR-2 | -44.83 | Stable key interactions with catalytic domain residues |
| AR | Best docking results | Hydrogen bond with Tyr 48 and His 110 |
| IR | Good docking results | Suggested interactions with Asp1150, Met1079, Leu1002 |
| PTP1β | Good docking results | Suggested interactions with His110 and Tyr48 |
Computational approaches have also identified this compound as a potential inhibitor against the HSD17B1 target, suggesting a possible role in anti-cancer activity. phcog.com
Biochemical and cell-based assays are essential for experimentally validating the interactions predicted by computational methods and assessing the functional consequences of compound-target binding in a biological context. pelagobio.comdiscoverx.comconceptlifesciences.com Cell-based assays, in particular, provide valuable insights into a compound's ability to engage its target within the complex environment of a living cell, including factors like cell permeability. pelagobio.comdiscoverx.comyoutube.com
While specific detailed biochemical or cell-based target engagement assay data solely for this compound is limited in the provided search results, the importance of these assays in confirming target interactions and understanding a compound's behavior in a cellular context is highlighted. pelagobio.comdiscoverx.comconceptlifesciences.comyoutube.com Studies on related compounds and extracts containing this compound have utilized cell-based methods to evaluate activities such as cytotoxicity and the modulation of cellular processes. researchgate.net For instance, a mixture containing this compound exhibited cytotoxic effects against various cancer cell lines, indicating cellular activity. researchgate.net Cell-based assays have also been used to assess the effects of Cedrus deodara extracts, which contain this compound, on immune cell function, such as nitric oxide and cytokine production in PBMCs.
MolBiC database information indicates this compound's activity in cell-based assays against Synaptojanin-1 (SYNJ1) and Synaptojanin-2 (SYNJ2) in HEK-293T cells, with reported IC50 values. idrblab.netidrblab.net
Cell-Based Assay Data for this compound:
| Target Protein | Cell Line | Organism | Assay Type | Bioactivity Value (IC50) | PubChem CID |
| Synaptojanin-2 | HEK-293T | Homo sapiens | Cell-based | 2190.0 nM | 182026 |
| Synaptojanin-1 | HEK-293T | Homo sapiens | Cell-based | <= 15900.0 nM | 182026 |
Interactions with Inflammatory Mediators and Pathways
This compound has been reported to modulate inflammatory pathways. Its interaction with inflammatory mediators and pathways is considered a key aspect of its potential therapeutic effects. researchgate.netresearchgate.netidrblab.netekb.egmdpi.com
Pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, play a central role in initiating and perpetuating inflammatory responses. mdpi.comniscpr.res.in Modulation of the production of these cytokines is a common strategy for anti-inflammatory agents. mdpi.comniscpr.res.in
Research indicates that this compound, or extracts containing it, can influence cytokine levels. Cedrus deodara extracts have been shown to stimulate the production of interferon-gamma (IFN-γ) and interleukin-10 (IL-10) in human peripheral blood mononuclear cells (PBMCs), suggesting a potential immunomodulatory effect. While some sources mention the inhibition of pro-inflammatory cytokines by this compound or related compounds, specific detailed data on this compound's direct inhibitory effects on the production of cytokines like TNF-α, IL-1β, or IL-6 is not extensively detailed in the provided snippets. mdpi.com However, the general mechanism of modulating inflammatory pathways by inhibiting pro-inflammatory cytokine production is mentioned in relation to this compound.
Enzymes involved in inflammatory pathways are also potential targets for therapeutic intervention. Arginase is one such enzyme that plays a role in various pathological processes, including inflammation, by competing with nitric oxide synthase for the common substrate L-arginine. nih.govekb.egfrontiersin.orgnih.gov
Natural compounds, including flavonoids, have been shown to modulate arginase activity. frontiersin.org This modulation can influence the balance between nitric oxide production (which has vasodilatory and antimicrobial effects) and the production of polyamines and proline (involved in cell proliferation and tissue repair). nih.govekb.egfrontiersin.orgsemanticscholar.org While the provided search results discuss the modulation of arginase activity by natural compounds and its relevance in inflammatory contexts, there is no direct mention or specific data detailing this compound's effect on arginase activity. mdpi.comnih.govekb.egfrontiersin.orgnih.gov However, this compound is a flavonoid, and flavonoids are discussed as natural modulators of arginase activity. frontiersin.org
This compound is also mentioned in the context of modulating enzyme activities related to oxidative stress, specifically through its antioxidant properties involving the scavenging of free radicals. ekb.eg
Cellular Processes Affected by this compound
This compound's antioxidant activity, involving the reduction of oxidative stress, is a key cellular process it affects. ekb.eg Oxidative stress can contribute to inflammation and various diseases. ekb.egmdpi.com Studies on Cedrus deodara extracts, containing this compound, have demonstrated significant antioxidant activity through mechanisms like scavenging DPPH, superoxide anion, and ABTS radicals. ekb.eg
The compound has also shown effects on cellular viability and growth, particularly in cancer cell lines, where it exhibits cytotoxic effects and can induce apoptosis. researchgate.net This involves mechanisms such as the activation of caspases and the generation of reactive oxygen species.
Furthermore, this compound's potential immunomodulatory effects suggest an influence on the function of immune cells, such as peripheral blood mononuclear cells (PBMCs), affecting processes like nitric oxide and cytokine production.
In the context of wound healing, while this compound's direct cellular effects are not explicitly detailed, extracts containing it have been shown to improve wound healing metrics, which involves complex cellular processes like inflammation resolution, neovascularization, and collagen deposition. nih.gov
The interaction with Synaptojanin-1 and Synaptojanin-2 in HEK-293T cells, as indicated by cell-based assay data, suggests an influence on cellular processes related to these proteins, which are involved in phosphoinositide metabolism and vesicular trafficking. idrblab.netidrblab.net
This compound has also been associated with the modulation of pathways related to glucose metabolism, contributing to its observed antihyperglycemic activity.
Cell Proliferation and Apoptosis Induction in In Vitro Models
Research indicates that extracts containing this compound possess cytotoxic properties and can inhibit the proliferation of various cancer cell lines in vitro. These effects are often associated with the induction of apoptosis, a programmed cell death pathway.
Studies have demonstrated that Cedrus deodara extracts, which contain this compound, can inhibit cell proliferation in a dose-dependent manner across a panel of human cancer cell lines derived from different tissues, including breast, cervix, neuroblastoma, colon, liver, and prostate researchgate.net. The half-maximal inhibitory concentration (IC50) values for these effects have been reported, varying depending on the specific cell line tested, ranging from 16.4 ng/mL to 116.03 µg/mL researchgate.net.
Further investigation into the mechanisms underlying this anti-proliferative activity has revealed the induction of apoptosis researchgate.netnih.govnih.gov. In human colon cancer cells, for instance, Cedrus deodara essential oil has been shown to inhibit cell proliferation and induce apoptosis nih.gov. This apoptotic effect is linked to the abrogation of the NFκB signaling pathway nih.gov. Additionally, treatment with the essential oil led to an up-regulation of the Bax:Bcl-2 ratio and enhanced cleaved caspase 3 formation, key events in the apoptotic cascade nih.gov.
Studies utilizing total lignans (B1203133) from Cedrus deodara, which include this compound, have also demonstrated the induction of apoptosis in cancer cells, such as A549 cells researchgate.netnih.gov. Analysis of DNA cell cycle has shown an increase in the hypodiploid (sub G1) cell population upon treatment, indicative of apoptosis researchgate.net. Furthermore, these studies have observed morphological changes characteristic of apoptosis, including loss of microvilli and blebbing of the plasma membrane researchgate.net. Mechanistic studies in other cell lines have suggested that the induction of apoptosis can occur through both mitochondrial-dependent and mitochondrial-independent pathways, potentially involving the formation of reactive oxygen species and activation of aspartic proteases nih.gov.
The following table summarizes some reported IC50 values for the cytotoxic effects of Cedrus deodara extracts containing this compound on various cancer cell lines:
| Cell Line | Tissue Source | IC50 Value | Reference |
| Various Cancer Cells | Multiple | 16.4 ng/mL to 116.03 µg/mL | researchgate.net |
| A549 cells | Lung Adenocarcinoma | 39.82 µg/mL | nih.gov |
These findings highlight the potential of this compound, as a component of Cedrus deodara extracts, to suppress cancer cell growth by inhibiting proliferation and triggering apoptosis through the modulation of specific molecular pathways.
Immune Cell Modulation (e.g., PBMC assays, nitric oxide, cytokine production)
This compound has been identified as an immunomodulatory agent, suggesting its capacity to influence immune responses biosynth.com. Research, primarily using in vitro models such as peripheral blood mononuclear cells (PBMCs), has explored its effects on immune cell function, including the production of nitric oxide and cytokines.
In vitro studies using human PBMCs have shown that extracts containing this compound can enhance immune responses . Specifically, a benzene (B151609) fraction derived from Cedrus deodara has been reported to significantly increase nitric oxide (NO) production in PBMCs compared to unstimulated controls . Increased NO production is often associated with enhanced immune activation mdpi.com.
Beyond nitric oxide, extracts containing this compound have also been shown to stimulate the production of certain cytokines in PBMCs . Research indicates an increase in the levels of interferon-gamma (IFN-γ) and interleukin-10 (IL-10) . The observed increase in IFN-γ suggests a potential shift towards a T helper 1 (Th1) immune response, which is crucial for cell-mediated immunity . IL-10 is known for its regulatory roles in the immune system, often involved in suppressing inflammatory responses . This compound's mechanism as an immunomodulatory agent is suggested to involve enhancing the cellular response to infectious agents through a pathway that modulates specific cytokine activity and augments phagocytic functions in targeted leukocytes biosynth.com.
These findings suggest that this compound can modulate immune cell activity by influencing key mediators such as nitric oxide and cytokines, potentially impacting the balance of immune responses.
| Immune Mediator | Effect in PBMCs (with C. deodara extract) | Reference |
| Nitric Oxide (NO) | Increased production | |
| Interferon-gamma (IFN-γ) | Increased production | |
| Interleukin-10 (IL-10) | Increased production |
This modulation of immune parameters suggests a potential role for this compound in influencing the body's defense mechanisms.
Biological Activities and Preclinical Investigations of Cedeodarin Non Human Models
Anticancer Potential in Cancer Cell Lines and Murine Models
Research has indicated that Cedeodarin, or extracts containing it, exhibits anticancer potential through various mechanisms, including direct cytotoxic effects on cancer cells, induction of apoptosis, and modulation of the cell cycle. Studies have been conducted on a range of cancer cell lines and in murine models. researchgate.netsci-hub.se
Cytotoxic Effects Against Specific Cancer Cell Lines (e.g., A549 lung cancer, leukemia)
This compound has demonstrated cytotoxic effects against several cancer cell lines. A mixture containing this compound showed dose-dependent inhibition of cell growth in various human cancer cell lines, including those from breast, cervical, neuroblastoma, colon, liver, and prostate tissues. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values for this mixture ranged from 16.4 ng/mL to 116.03 µg/mL across different cell lines. researchgate.net
Specifically, total lignans (B1203133) from Cedrus deodara, which include this compound, inhibited the growth of A549 human lung cancer cells in a dose-dependent manner, with an IC₅₀ value of 39.82 ± 1.74 μg/mL after 48 hours of treatment. nih.gov This effect was also observed, albeit to a lesser extent, in other cell lines such as HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma), MKN28 (gastric cancer), and HT-29 (colon carcinoma). nih.gov A549 cells appeared to be more sensitive to the treatment with these total lignans compared to the other tested cell lines. nih.gov
| Cancer Cell Line | Source Tissue | IC₅₀ (µg/mL) (for mixture containing this compound) | Reference |
|---|---|---|---|
| A549 | Lung carcinoma | 39.82 ± 1.74 | nih.gov |
| HeLa | Cervical carcinoma | 62.01 ± 1.37 | nih.gov |
| HepG2 | Hepatocellular | 67.67 ± 2.64 | nih.gov |
| HT-29 | Colon carcinoma | 99.17 ± 1.67 | nih.gov |
| MKN45 | Gastric cancer | 115.84 ± 2.08 | nih.gov |
The mixture containing this compound also exhibited cytotoxic effects against leukemia cells.
Induction of Apoptosis and Cell Cycle Modulation
Studies have shown that this compound and compositions containing it can induce apoptosis and modulate the cell cycle in cancer cells. A mixture containing this compound was found to induce apoptosis in leukemia cells by activating caspases and generating reactive oxygen species. This mixture also increased the percentage of annexin (B1180172) V positive HL-60 cells (a leukemia cell line) in a dose-dependent manner. researchgate.net
Furthermore, this lignan (B3055560) mixture from Cedrus deodara induced apoptosis as indicated by annexin V positive cells, induction of intracellular caspases, DNA fragmentation, and DNA cell cycle analysis. researchgate.net DNA cell cycle analysis revealed that the mixture increased the content of hypodiploid (sub G₁) cells in HL-60, K562, and MOLT-4 cells. researchgate.net For instance, in MOLT-4 cells, the percentage of sub G₁ cells increased significantly compared to the control. researchgate.net
Total lignans from Cedrus deodara were also able to increase the population of A549 cells in the G₂/M phase of the cell cycle and increase the percentage of apoptotic A549 cells. nih.gov This suggests that the anticancer mechanism of these lignans may involve the regulation of the cell cycle and the induction of apoptosis. nih.gov
Mechanisms of Tumor Growth Inhibition (e.g., targeting RTKs)
While the search results mention that the mechanism of action of this compound involves interaction with various molecular targets and pathways, and that it may modulate inflammatory pathways, specific detailed mechanisms of tumor growth inhibition, such as direct targeting of Receptor Tyrosine Kinases (RTKs), were not explicitly detailed for this compound in the provided snippets. However, flavonoids in general, a class to which this compound belongs, have been implicated in influencing various cellular processes including apoptosis, cell proliferation, and the cell cycle, which are relevant to tumor growth inhibition. mdpi.comtexilajournal.com
Antimicrobial Activity
This compound and extracts from its source plants have demonstrated antimicrobial properties against various pathogens, including bacteria and parasites. biosynth.comscispace.commedchemexpress.com
Antibacterial Effects Against Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
This compound exhibits significant antimicrobial properties, and research has shown that extracts from Cedrus deodara, containing this compound, can inhibit the growth of various pathogens. biosynth.com Studies have demonstrated potent activity against Staphylococcus aureus and Escherichia coli. auctoresonline.org
For example, methanolic extracts of Cedrus deodara bark showed antibacterial activity against Staphylococcus aureus. auctoresonline.org Another study evaluating the antibacterial activity of a methanol (B129727) extract of C. deodara against Staphylococcus aureus and Pseudomonas aeruginosa found pronounced activity against S. aureus. nih.gov The Minimum Inhibitory Concentration (MIC) for the methanol extract against S. aureus was 625 μg/mL, while against P. aeruginosa it was >2500 μg/mL. nih.gov
| Bacterial Species | Extract Type (from C. deodara) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Methanol extract | 625 | nih.gov |
| Pseudomonas aeruginosa | Methanol extract | >2500 | nih.gov |
The antibacterial activity of Cedrus deodara extracts is attributed, in part, to the presence of flavonoids and terpenoids. scispace.comresearchgate.net The mechanism of action for some phenolic compounds, including flavonoids, against bacteria can involve the disruption of the cell membrane. mdpi.com
Antileishmanial Efficacy in In Vitro Parasite Assays
This compound has also garnered attention for its antileishmanial effects. Cedrus deodara extracts, which contain this compound, have been evaluated for in vitro antileishmanial activities against Leishmania parasites, such as Leishmania donovani. nih.govresearchgate.netnih.gov
Studies using benzene (B151609) extracts of C. deodara leaves showed strong antileishmanial activities against Leishmania donovani promastigotes and intracellular amastigotes in vitro. nih.govresearchgate.netnih.gov The effective concentration for 50 percent antileishmanial activity (IC₅₀) for the benzene fraction against promastigotes was 25 μg/ml. nih.gov Almost 100 percent antileishmanial activity (IC₉₀) was observed at a concentration of 200 μg/ml for promastigotes. nih.gov The antileishmanial activity of C. deodara is potentially attributed to compounds like flavonoids and terpenoids present in the extract. nih.gov
| Parasite Species | Extract Type (from C. deodara leaves) | IC₅₀ (μg/mL) (Promastigotes) | IC₉₀ (μg/mL) (Promastigotes) | Reference |
|---|---|---|---|---|
| Leishmania donovani | Benzene extract | 25 | 200 | nih.gov |
The benzene extract also showed non-significant haemolytic activities on red blood cells at effective concentrations, suggesting a degree of safety in in vitro models. nih.gov
Antifungal Properties
Research indicates that extracts from Cedrus deodara, which contain this compound, possess antifungal properties. Studies have shown effectiveness against various fungi, including Aspergillus fumigatus and Candida albicans. researchgate.net For instance, Cedrus deodara oil at a concentration of 150 µ g/disc demonstrated a zone of inhibition against A. fumigatus in one study. researchgate.net However, the same concentration did not show antifungal activity against C. albicans. researchgate.net Other compounds from C. deodara oil, such as himachalol, have also shown antifungal activity against A. fumigatus. researchgate.net While some studies have investigated the antifungal properties of wood extracts, further research is needed to fully understand the specific contribution of this compound to these effects. researchgate.net
Immunomodulatory Effects
This compound and extracts containing it have demonstrated immunomodulatory effects in preclinical studies. researchgate.netresearchgate.net
Enhancement of Immune Responses in Cell-Based Assays
In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that extracts from Cedrus deodara can enhance immune function. These studies indicated that the extract increased nitric oxide (NO) production in PBMCs compared to unstimulated controls, suggesting enhanced immune activation.
Modulation of Cytokine and Nitric Oxide Production
Further research on the immunomodulatory activity of Cedrus deodara extracts, which contain this compound, has focused on their impact on cytokine and nitric oxide production. The benzene fraction of C. deodara has been shown to significantly increase NO production in PBMCs. ijmr.org.in Additionally, this extract stimulated the production of interferon-gamma (IFN-γ) and interleukin-10 (IL-10), indicating a potential shift towards a Th1 immune response. ijmr.org.inresearchgate.net The modulation of these mediators suggests a role for this compound in influencing immune cell activity. mdpi.comnih.govhtct.com.br
Antihyperglycemic and Antidiabetic Potential in Animal Models
Studies in animal models have explored the potential of Cedrus deodara extracts, containing this compound, for managing hyperglycemia and diabetes. researchgate.netresearchgate.net
Modulation of Insulin (B600854) Sensitivity and Glucose Metabolism Pathways in Rodent Models
Investigations using streptozotocin-induced diabetic rats have shown that administration of ethanolic extracts from Cedrus deodara resulted in a significant decrease in blood glucose levels. researchgate.net A notable reduction was observed after a single dose. This antihyperglycemic activity is attributed, in part, to the modulation of insulin sensitivity and glucose metabolism pathways. mdpi.comfrontiersin.org While the precise mechanisms involving this compound are still being elucidated, these findings suggest its potential role in improving glucose homeostasis in rodent models of diabetes. dovepress.comnih.govmdpi.comnih.govnih.gove-dmj.org
Interactions with Antidiabetic Targets (e.g., AR, IR, PTP-1β)
Molecular docking studies have investigated the potential interactions of this compound with key protein targets involved in diabetes pathways, such as Aldose Reductase (AR), Insulin Receptor (IR), and Protein Tyrosine Phosphatase 1-beta (PTP-1β). nih.govnih.gov These studies suggest that this compound exhibits favorable docking results with these receptors, particularly AR. nih.govresearchgate.netresearchgate.netresearchgate.net The interactions with these targets may contribute to the observed antihyperglycemic and antidiabetic effects by influencing insulin signaling and glucose metabolism at a molecular level. nih.govnih.govresearchgate.netgrafiati.com
Data Table: Immunomodulatory Effects in PBMCs
| Stimulus | Nitric Oxide Production (Relative to Unstimulated Control) | IFN-γ Production (Fold Change vs. Unstimulated) | IL-10 Production (Fold Change vs. Unstimulated) |
| Unstimulated Control | 1.0 | 1.0 | 1.0 |
| C. deodara Extract (Benzene Fraction) | Significantly Increased (P < 0.001) | ~2.0 (P < 0.05) | ~1.6 (P < 0.05) |
Note: Data is illustrative based on research findings indicating significant increases and fold changes. Specific numerical values for fold changes may vary between studies. ijmr.org.inresearchgate.net
Anticonvulsant Activity in Animal Models
The anticonvulsant activity of Cedrus deodara extracts, containing this compound, has been investigated in animal models of induced seizures. Studies using the alcoholic extract of C. deodara heartwood in mice models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) have shown significant anticonvulsant effects. ijpsr.comresearchgate.net These effects were observed at various doses of the extract. ijpsr.comresearchgate.net
Effects on Seizure Onset and GABA Modulation in Induced Seizure Models
In models of induced seizures, the alcoholic extract of Cedrus deodara has been shown to impact seizure characteristics. The extract delayed the onset of tonic seizures induced by pentylenetetrazole (PTZ) in mice. researchgate.net Furthermore, analysis indicated that the extract influenced gamma-aminobutyric acid (GABA) levels in the brain. ijpsr.comresearchgate.net GABA is a key inhibitory neurotransmitter crucial for controlling neuronal excitability and preventing seizures. ijpsr.com Estimation of GABA levels in rat brain following administration of the alcoholic extract demonstrated a significant modulation of these levels. researchgate.net
Wound Healing Potential in Animal Models
Recent studies have highlighted the potential of methanol extracts from Cedrus deodara for wound healing. This activity has been evaluated using a burn wound model in Wistar rats. nih.govresearchgate.net In these studies, a topical ointment containing a 10% concentration of the methanol extract was applied to the wounds. nih.govresearchgate.net The wound healing efficacy was assessed over a period of 21 days, comparing the extract treatment to control groups, including those treated with an ointment base, receiving no treatment (normal healing), and treated with a standard like silver sulfadiazine (B1682646). nih.gov
Impact on Wound Contraction Rates and Histopathological Improvements
In the burn wound model in rats, treatment with the methanol extract of Cedrus deodara resulted in higher rates of wound contraction compared to control groups. nih.govresearchgate.net Quantitative data on wound contraction demonstrated superior closure rates in the extract-treated group. For example, on days 7, 14, and 21, the wound contraction percentages for the extract group were 33.6%, 87.1%, and 93.4%, respectively. nih.govresearchgate.net In comparison, the positive control group treated with silver sulfadiazine showed contraction rates of 27.6%, 80.7%, and 88.3% on the same days. nih.govresearchgate.net
Histopathological examination of the treated wounds revealed significant improvements. nih.gov Observations included enhanced collagen density and increased neovascularization, both indicative of improved healing processes. nih.gov Additionally, improved epitheliogenesis and reduced infiltration of inflammatory cells were noted in the groups treated with the C. deodara extract compared to controls. nih.gov
Table 1: Wound Contraction Rates in a Rat Burn Wound Model nih.govresearchgate.net
| Treatment Group | Day 7 Contraction (%) | Day 14 Contraction (%) | Day 21 Contraction (%) |
| Extract Ointment (10%) | 33.6 | 87.1 | 93.4 |
| Silver Sulfadiazine (1%) | 27.6 | 80.7 | 88.3 |
| Normal Healing | 20.1 | 77.9 | 80.2 |
| Ointment Base | - | - | - |
Note: Data for the ointment base group on specific days were not explicitly available in the provided snippets, but the study design included this group as a control.
Other Documented Biological Activities in Preclinical Studies
Beyond anticonvulsant and wound healing effects, preclinical studies on Cedrus deodara extracts and components have indicated a range of other biological activities. These include anti-inflammatory and analgesic properties, observed with the wood oil extract in models like carrageenan-induced paw edema and acetic acid-induced writhing in mice and rats. derpharmachemica.comnih.gov Reviews also corroborate these anti-inflammatory and analgesic effects. researchgate.netresearchgate.netresearchgate.net
Antispasmodic activity has been reported for a 50% ethanolic extract of the wood. ekb.eg This activity is also mentioned in several reviews. derpharmachemica.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsiddhacouncil.com
Various reviews indicate anti-apoptotic properties associated with C. deodara extracts or compounds. derpharmachemica.comresearchgate.netresearchgate.netresearchgate.net
Molluscicidal activity has also been documented for C. deodara extracts or constituents in preclinical contexts. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govdokumen.pub
Furthermore, the alcoholic extract of C. deodara heartwood has demonstrated anxiolytic activity in mice models, including the Elevated Plus Maze and Light-Dark models. ijpsr.comresearchgate.net This anxiolytic effect is supported by various reviews. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Structure Activity Relationship Sar and Chemical Modifications of Cedeodarin
Correlations Between Cedeodarin's Flavonoid Structure and Biological Activities
This compound's biological activities are intrinsically linked to its flavonoid structure. Flavonoids, in general, are known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects. researchgate.netresearchgate.net The specific arrangement of hydroxyl groups, methylation patterns, and the core dihydroquercetin backbone in this compound play significant roles in determining its observed bioactivities.
Significance of Methylation and Hydroxylation Patterns
The pattern of methylation and hydroxylation in flavonoid structures significantly influences their biological activities. Methylation, the addition of a methyl group, can affect a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Hydroxylation, the addition of hydroxyl groups, impacts polarity, hydrogen bonding capacity, and antioxidant potential. While specific detailed research findings solely on the impact of methylation and hydroxylation patterns specifically in this compound are not extensively detailed in the provided search results, the general principle in flavonoid SAR suggests that these modifications are critical determinants of activity. For instance, studies on other flavonoids highlight how the position and number of hydroxyl groups influence antioxidant activity d-nb.info, and methylation can alter interactions with enzymes and receptors. Research indicates that this compound is a 6-methyldihydroquercetin, suggesting the methyl group at the 6-position is a key structural feature distinguishing it from dihydroquercetin (taxifolin).
Role of Dihydroquercetin Backbone
This compound is structurally based on the dihydroquercetin backbone. Dihydroquercetin, also known as taxifolin (B1681242), is a flavanonol that possesses its own set of biological activities, including strong antibacterial properties. researchgate.netmdpi.com The presence of the dihydroquercetin scaffold in this compound provides the fundamental flavonoid structure, which is then modified by the addition of a methyl group. This backbone contributes the core arrangement of rings and hydroxyl groups characteristic of flavanonols, which are known to interact with various biological targets. The (2R,3R)-configuration of the dihydroquercetin backbone is also a defining stereochemical feature. nih.gov
Synthesis and Evaluation of this compound Analogs and Derivatives
The synthesis and evaluation of analogs and derivatives are essential approaches in SAR studies to understand how structural changes impact biological activity and to potentially develop compounds with improved properties. This involves modifying the this compound structure through various chemical reactions.
Design and Synthesis of Novel Scaffolds Based on this compound
Designing and synthesizing novel molecular scaffolds based on the this compound structure involves creating new compounds that retain some key structural features of this compound but with significant modifications to the core framework or the attached functional groups. This approach aims to discover new chemical entities with potentially enhanced or altered biological activities. The concept involves using the this compound structure as inspiration for building new molecular architectures. mdpi.com While specific examples of novel scaffolds based on this compound were not detailed in the search results, the principle of designing novel scaffolds based on known bioactive compounds is a standard practice in drug discovery. imsc.res.innih.govekb.eg
Computational Modeling for SAR Prediction and Lead Optimization
Computational modeling, including techniques like molecular docking and pharmacophore modeling, plays a significant role in predicting the SAR of compounds like this compound and in the process of lead optimization. nih.govresearchgate.netconceptlifesciences.com These in silico methods can help to understand how this compound interacts with its biological targets at a molecular level and to predict the potential activity of newly designed analogs before they are synthesized and tested experimentally. nih.govchemfaces.comresearchgate.net
Molecular docking studies can predict the binding affinity and orientation of this compound or its derivatives within the binding site of a target protein. nih.govchemfaces.com Pharmacophore modeling identifies the essential features of a molecule (such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions) that are necessary for its biological activity, which can then be used to screen databases for similar compounds or design new ones. nih.govchemfaces.com
Studies have utilized molecular docking to investigate the interaction of this compound with specific protein targets, such as those involved in diabetes. nih.govchemfaces.comresearchgate.net For example, this compound showed promising docking results with the insulin (B600854) receptor (IR), PTP1β, and particularly the aldose reductase (AR) receptor, suggesting potential interactions with these targets. nih.govchemfaces.comresearchgate.net Pharmacophore models derived from these studies can highlight key interaction points, such as hydrogen bond donors, that are important for binding to these targets. chemfaces.comresearchgate.net
Computational methods are valuable tools in the lead optimization process, helping to prioritize the most promising analogs for synthesis and further evaluation, thereby saving time and resources in drug discovery. conceptlifesciences.comsubstack.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 182026 |
| Dihydroquercetin | 439533 |
| Taxifolin | 439533 |
| Quercetin | 5280343 |
| (-)-Taxifolin | 712316 |
| (+)-Taxifolin | 439533 |
Interactive Data Tables
Based on the available information, a data table summarizing some reported bioactivities of this compound and related compounds could be presented. However, detailed quantitative data (like IC50 values for various activities across multiple studies) that would be ideal for truly "interactive" tables with filtering/sorting capabilities is not consistently provided in a structured format within the search results for direct extraction and presentation here. The search results mention various activities (anti-leishmanial, anticancer, immunomodulatory, antibacterial, anticonvulsant, potential interactions with diabetes-related targets) mdpi.comnih.govchemfaces.comresearchgate.netresearchgate.net, but often without specific comparable quantitative data across different compounds or studies.
Analytical Methodologies for Cedeodarin Research and Development
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for separating Cedeodarin from complex matrices, such as plant extracts, and for determining its concentration and purity.
UPLC-ESI-MS/MS for Metabolic Profiling and Quantification
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful technique employed for the metabolic profiling and quantification of this compound. This method offers high sensitivity and selectivity, allowing for the identification and measurement of this compound even in low concentrations within complex biological or botanical samples. UPLC-ESI-MS/MS has been utilized to characterize the metabolic profile of this compound and confirm its presence in plant extracts. researchgate.net The technique involves separating compounds by UPLC and then detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns in the MS/MS. mdpi.com This allows for tentative identification of compounds based on retention time and MS2 fragments. researchgate.net
HPLC for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of this compound. albtechnology.comresearchgate.netnih.gov HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. mtoz-biolabs.com For this compound analysis, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.gov Purity assessment by HPLC is typically performed by calculating the ratio of the main peak area to the total peak area, with high purity often exceeding 95% or 98%. albtechnology.comnih.govmtoz-biolabs.com The method requires careful selection of solvent systems and column specifications for optimal separation and reproducible results. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated using known concentrations of a standard. nih.gov
Spectroscopic Methods for Structural Elucidation and Confirmation in Research
Spectroscopic techniques provide crucial information about the molecular structure of this compound, confirming its identity and providing details about its functional groups and connectivity. karary.edu.sdnumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), is a gold standard for the structural elucidation of organic compounds like this compound. albtechnology.comnih.govkarary.edu.sdnumberanalytics.comnih.govthieme-connect.comchemfaces.comthieme-connect.comemerypharma.com ¹H NMR provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity to neighboring protons. savemyexams.com ¹³C NMR provides information about the carbon skeleton of the molecule. nih.govthieme-connect.comthieme-connect.comemerypharma.com
For this compound, ¹H NMR analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent has revealed characteristic signals, such as those between δ 4.81–5.93 ppm for C-2 and C-3 protons and at δ 7.60 ppm for aromatic protons. ¹³C NMR confirms the presence of functional groups like carbonyl (around δ ~165 ppm) and methoxy (B1213986) groups (around δ ~55 ppm). High-resolution ¹³C NMR studies have been particularly useful in unambiguously placing the methyl group in the 5,7-dihydroxyflavanonol nucleus of this compound and providing other valuable information on its substitution pattern. nih.govthieme-connect.comthieme-connect.comchemfaces.com Combining ¹H and ¹³C NMR data, often with 2D NMR techniques, allows for comprehensive structural assignment. emerypharma.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds when exposed to infrared radiation. karary.edu.sdnumberanalytics.comlibretexts.orgyoutube.com IR spectra show absorption bands at specific wavenumbers corresponding to different functional groups. libretexts.orgyoutube.comatlantis-press.com For this compound, IR spectroscopy has shown characteristic absorption bands, such as at 1653 cm⁻¹ for a chelated carbonyl group and at 3546 cm⁻¹ for an alcoholic -OH group. These specific absorption patterns help distinguish this compound from other flavonoids. IR spectroscopy is a valuable tool for confirming the presence of expected functional groups within the this compound structure. karary.edu.sduni-lj.si
Mass Spectrometry (MS and HRMS)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the identification and structural characterization of this compound. These techniques provide crucial information regarding the molecular weight and fragmentation patterns of the compound.
Studies have utilized techniques such as Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) and Liquid Chromatography combined with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC/Q-TOF/HRMS) for the analysis of this compound in plant extracts. nih.govresearchgate.netresearchgate.net HRMS analysis confirms the molecular formula of this compound as C₁₆H₁₄O₇, with an observed m/z of 317.0656 for the deprotonated ion ([M-H]⁻). nih.gov Fragmentation patterns observed in MS experiments, such as a fragment ion at m/z 300.0569 corresponding to the loss of a hydroxyl group (-OH), further support the dihydroflavonol structure of this compound. The application of non-target HRMS analysis has been employed to identify bioactive compounds, including flavonoids like this compound, in complex matrices such as coniferous bark and needles. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the detection and characterization of compounds containing chromophores, such as conjugated systems and carbonyl groups, which are present in the flavonoid structure of this compound. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org
While specific UV-Vis spectral data for isolated this compound were not extensively detailed in the search results, UV-Vis spectrophotometric methods are commonly used for the determination of total polyphenols and flavonoids in plant extracts, compound classes to which this compound belongs. mdpi.com The presence of carbonyl groups in this compound's structure suggests it would exhibit characteristic n→π* transitions, which typically result in absorbance maxima in the range of 270-300 nm in UV-Vis spectra. masterorganicchemistry.com UV-Vis spectroscopy can also be used to study the interaction of compounds and depict phenomena like hyperchromic behavior. researchgate.net The application of UV-Vis measurements is fundamental in assessing the bioactive characteristics of plant extracts containing flavonoids. mdpi.com
Development and Validation of Robust Analytical Methods for this compound in Complex Matrices
The accurate and reliable quantification and identification of this compound in complex matrices, such as plant extracts or biological samples, necessitate the development and rigorous validation of robust analytical methods. The complexity of these matrices often requires sophisticated separation techniques coupled with sensitive detection methods.
Analytical methods like UPLC-ESI-MS/MS and LC/Q-TOF/HRMS have been employed for the characterization and tentative identification of this compound in plant extracts, demonstrating their suitability for analyzing this compound in complex samples. nih.govresearchgate.netresearchgate.net The development of such methods involves selecting appropriate extraction techniques, chromatographic conditions for separation, and detector parameters for sensitivity and specificity.
Validation of analytical methods is crucial to ensure their reliability for a specific intended use. ibacon.com Key validation parameters typically include the establishment of the Limit of Quantification (LOQ) and Limit of Detection (LOD), assessment of linearity, specificity, accuracy, and precision. ibacon.com These parameters confirm that the method can consistently and accurately determine the concentration of the analyte in the presence of other components within the complex matrix. For instance, validation according to guidelines such as SANCO 825/00 is required for methods used in regulatory contexts, including the analysis of residues in plant products and other matrices. ibacon.com The development and validation process ensures that the analytical method is fit for purpose, providing meaningful and reliable data for research and development efforts involving this compound. ibacon.com
Future Research Directions and Translational Perspectives Preclinical Focus
Deepening Understanding of Molecular Mechanisms
A critical area for future research involves a more profound investigation into the molecular mechanisms underlying Cedeodarin's observed biological activities. While initial studies have indicated interactions with various targets and pathways, a comprehensive understanding is still needed.
Elucidating Full Signaling Cascades
Research suggests that this compound exerts effects through antioxidant activity by scavenging free radicals and reducing oxidative stress. It also appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Further studies are required to fully map the intricate signaling cascades involved in these processes. The PI3K/AKT intracellular signal transduction pathway, known to be important for natural polyphenols including flavanols like this compound, warrants detailed investigation to understand this compound's influence on downstream effectors such as protein kinases, lipid kinases, transcription factors, and metabolic enzymes. mdpi.com Elucidating these full cascades will provide a clearer picture of how this compound modulates cellular responses.
Identifying Novel Molecular Targets and Off-Target Effects
This compound has been computationally predicted or shown to interact with a range of potential molecular targets, including protein tyrosine phosphatase 1-beta (PTP-1β), dipeptidyl peptidase-IV (DPP-IV), aldose reductase (AR), insulin (B600854) receptor (IR), c-MET, EGFR, VEGFR-2, and HSD17B1. nih.govchemfaces.comnih.govphcog.com Future research should experimentally validate these predicted interactions and actively seek to identify novel molecular targets through unbiased approaches. Furthermore, comprehensive studies are necessary to identify any potential off-target effects that could contribute to either therapeutic benefits or unintended consequences. Understanding both on-target and off-target interactions is crucial for assessing the compound's specificity and safety profile in preclinical settings.
Exploration of Synergistic Effects with Other Bioactive Compounds
Given that this compound is often found in plant extracts containing a variety of phytochemicals, exploring its potential synergistic effects with other bioactive compounds is a promising research direction. Studies suggest that the antimicrobial activity of some plant extracts may be attributable to a synergistic effect between their phenolic components. mdpi.com Research has also indicated the possibility of synergistic impact when this compound is combined with other compounds. researchgate.netresearchgate.net Future preclinical studies could investigate combinations of this compound with other natural products or conventional therapeutic agents to determine if synergistic interactions enhance efficacy or broaden the spectrum of activity in various disease models.
Development of Advanced Delivery Systems for Preclinical Efficacy
Optimizing the delivery of this compound is essential for maximizing its preclinical efficacy. Advanced drug delivery systems, particularly nano-based approaches, offer potential advantages such as improved bioavailability, controlled and localized release, enhanced stability, and targeted delivery. dovepress.comnih.govnih.gov These systems can potentially increase the concentration of this compound at the site of action while minimizing systemic exposure and potential off-target effects. dovepress.com Future research should focus on developing and evaluating various advanced delivery systems, such as polymeric nanoparticles, lipid nanocarriers, or nanosuspensions, for their ability to effectively deliver this compound in relevant preclinical models. dovepress.com Some research already mentions the employment of delivery systems to modify compound properties. sunedu.gob.pe
Longitudinal Preclinical Studies in Relevant Animal Models
Conducting well-designed longitudinal preclinical studies in relevant animal models is paramount for evaluating the long-term efficacy and pharmacodynamics of this compound. Animal studies have already been instrumental in exploring the anticonvulsant, antihyperglycemic, wound healing, immunomodulatory, and analgesic activities of this compound or extracts containing it. researchgate.netsci-hub.sederpharmachemica.comcabidigitallibrary.orgnih.gov Future studies should build upon these findings by employing appropriate disease models that closely mimic human conditions.
Optimization of Experimental Designs for Pharmacodynamic Studies
Pharmacodynamic (PD) studies are crucial for understanding how this compound affects the body over time and are conducted using in vivo animal models, in vitro cell models, and in silico simulations. oddl.fiallucent.com Optimizing experimental designs for these studies is vital for obtaining reliable and interpretable data. This can involve utilizing advanced statistical models to interpret dose-response relationships, such as non-linear regression (e.g., four-parameter logistic model), weighted least squares, or log transformation for heteroscedastic data. For multi-target scenarios, response-surface methodology (RSM) or Bayesian hierarchical models may be employed. Longitudinal studies should incorporate appropriate endpoints tailored to the specific disease model being investigated. oddl.fi This rigorous approach to experimental design will enhance the predictive value of preclinical findings.
Establishing Efficacy in Diverse Disease Models (Non-Human)
Future preclinical research should aim to rigorously evaluate the efficacy of this compound in a broader spectrum of non-human disease models. While studies have indicated potential activities, such as the in vivo anticancer activity of a lignan (B3055560) mixture containing this compound in Ehrlich ascites carcinoma and colon carcinoma models in mice, further investigation is needed to confirm and expand upon these findings for the isolated compound researchgate.net. Research has also explored the effects of Cedrus deodara extracts, which contain this compound, demonstrating burn wound healing activity in rat models with observed improvements in wound contraction and histological features nih.gov.
Systematic studies in validated animal models are crucial to establish the therapeutic potential of this compound across various conditions suggested by in vitro and computational studies. This includes exploring its effects in models of inflammation, hyperglycemia, and other conditions where C. deodara extracts have shown activity researchgate.net. Detailed efficacy studies in relevant non-human models are necessary to provide robust data supporting potential translational applications.
Leveraging Computational Biology and Artificial Intelligence in this compound Research
Computational biology and artificial intelligence (AI) offer powerful tools to accelerate and deepen the understanding of this compound's potential biological activities and mechanisms. These approaches can complement experimental studies by providing predictive insights and guiding future research directions georgetown.edu, usc.edu.
Predictive Modeling for Biological Activities
Predictive modeling techniques, often employing AI and machine learning, can be utilized to forecast the biological activities of this compound. By analyzing its chemical structure and comparing it to large datasets of known bioactive compounds, models can predict potential interactions with biological targets and associated pharmacological effects georgetown.edu. Tools like PASS (Prediction of Activity Spectra for Substances) can be applied to predict various types of biological activity based on structural features dntb.gov.ua. Such predictive models can help prioritize specific disease areas or biological pathways for experimental investigation, optimizing research efforts.
Virtual Screening for this compound Analogs
Virtual screening, a key application of computational biology and AI in drug discovery, can be employed to identify potential this compound analogs with improved efficacy, specificity, or pharmacokinetic properties researchgate.net, researchgate.net. This involves computationally screening large databases of chemical compounds to find molecules structurally similar to this compound or predicted to bind to the same biological targets researchgate.net, nih.gov.
Studies have already utilized virtual screening and molecular docking to investigate this compound's interactions with various targets, including c-MET, EGFR, VEGFR-2, insulin receptor (IR), PTP1β, aldose reductase (AR), and the SARS-CoV-2 main protease and spike protein researchgate.net, nih.gov, nih.gov, informaticsjournals.co.in, dntb.gov.ua. These computational analyses have suggested favorable binding affinities with certain targets. For example, this compound showed notable binding affinity to c-MET, EGFR, and VEGFR-2 with interaction energies of -42.35, -49.32, and -44.83 kcal/mol, respectively researchgate.net. It also demonstrated promising docking results on IR, PTP1β, and particularly AR nih.gov, nih.gov. Further virtual screening efforts can explore novel targets and identify lead compounds for synthesis and experimental validation.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
Integrating omics technologies, such as metabolomics and proteomics, into this compound research can provide a more comprehensive understanding of its effects at a systems level. These technologies allow for the large-scale analysis of metabolites and proteins within biological samples, offering insights into the molecular pathways and networks influenced by this compound treatment humanspecificresearch.org, uninet.edu, nih.gov, mdpi.com.
Metabolomics can help identify changes in metabolic profiles associated with this compound exposure, potentially revealing its impact on cellular metabolism and identifying biomarkers of response humanspecificresearch.org, mdpi.com. Proteomics can provide information on alterations in protein expression and modification, shedding light on the protein targets and signaling pathways affected by the compound humanspecificresearch.org, mdpi.com. An integrated omics approach, combined with computational analysis, can help elucidate the complex mechanisms of action of this compound and identify downstream effects that may not be apparent from targeted studies phcog.com.
Addressing Research Gaps and Unvalidated Activities
Despite promising initial findings, several research gaps regarding this compound need to be addressed. A significant gap lies in the limited understanding of its precise mode of action at the molecular level researchgate.net. While computational studies suggest interactions with various targets, experimental validation is crucial to confirm these findings and fully elucidate the mechanisms by which this compound exerts its biological effects dntb.gov.ua, phcog.com.
Q & A
Q. What spectroscopic and chromatographic methods are considered gold standards for characterizing Cedeodarin's molecular structure and purity in academic research?
- Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural integrity and purity. For reproducibility, document solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Ensure spectral data include peak assignments and comparisons to reference spectra from peer-reviewed databases. Purity should be quantified via HPLC area normalization (>95%) with baseline resolution of impurities .
- Example Table :
| Technique | Parameters | Reference Standard | Acceptable Threshold |
|---|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d6 | USP this compound standard | δ 7.2–8.1 (aromatic protons) |
| HPLC | C18 column, 1.0 mL/min, 254 nm | Pharmacopeial grade | Purity ≥95%, RSD <2% |
Q. How should researchers design initial experiments to assess the stability of this compound under various environmental conditions?
- Methodological Answer : Adopt a factorial design testing pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure (UV vs. dark). Use accelerated stability protocols (ICH Q1A guidelines) with sampling intervals (0, 7, 14, 30 days). Analyze degradation products via LC-MS and quantify intact compound loss using validated calibration curves. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways. Report results in time-series plots with error bars (±SEM) and statistical significance (p < 0.05) .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data of this compound across different studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variables causing discrepancies (e.g., cell lines, assay endpoints, solvent systems). Perform meta-analysis with subgroup stratification (e.g., cancer vs. normal cells) and heterogeneity testing (I² statistic). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For in vivo contradictions, compare pharmacokinetic parameters (AUC, Cmax) and dosing regimens. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .
- Example Workflow :
Literature search (PubMed, Scopus) → 2. Data extraction (IC50, experimental conditions) → 3. Statistical reconciliation (ANOVA, multivariate regression) → 4. Hypothesis-driven validation.
Q. How can researchers optimize chromatographic separation parameters for this compound in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer : Employ design-of-experiments (DoE) software to optimize mobile phase (acetonitrile:buffer ratio), pH (2.5–6.5), and column temperature (25–45°C). Validate recovery rates (>85%) using spiked matrices and internal standards (e.g., deuterated analogs). For tissue samples, compare extraction methods: protein precipitation vs. solid-phase extraction. Quantify matrix effects via post-column infusion and report signal suppression/enhancement (%) .
- Example Table :
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | LOD (ng/mL) |
|---|---|---|---|---|
| Plasma | Protein precipitation | 88 ± 3 | -12 ± 5 | 0.5 |
| Liver | Solid-phase | 92 ± 4 | +8 ± 3 | 0.2 |
Q. What advanced statistical models are suitable for interpreting non-linear dose-response relationships in this compound pharmacodynamic studies?
- Methodological Answer : Use non-linear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For heteroscedastic data, apply weighted least squares or log transformation. Compare model fit via Akaike Information Criterion (AIC). In multi-target scenarios, employ response-surface methodology (RSM) or Bayesian hierarchical models. Open-source tools like R (drc package) or Python (SciPy) are recommended for reproducibility. Report 95% confidence intervals and goodness-of-fit metrics (R²) .
Data Analysis & Contradiction Management
Q. How should researchers address variability in this compound’s solubility data across different solvent systems?
- Methodological Answer : Standardize solvent polarity (logP) and hydrogen-bonding capacity (Hansen solubility parameters). Use shake-flask method with HPLC quantification at saturation. Validate via differential scanning calorimetry (DSC) to rule out polymorphic transitions. For conflicting results, perform sensitivity analysis on temperature and agitation speed. Publish raw data (e.g., solubility vs. pH curves) in supplementary materials to enable cross-study comparisons .
What frameworks can guide the development of hypothesis-driven research questions for this compound’s novel applications?
- Methodological Answer : Apply the PICO framework (Population: target organism/cell; Intervention: this compound dosage; Comparison: control/standard drug; Outcome: efficacy metric) to structure questions. Evaluate feasibility using FINER criteria. For mechanistic studies, use molecular docking simulations (AutoDock Vina) paired with mutagenesis assays to validate binding hypotheses. Pre-register protocols on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
